Ácido (4-butoxi-3-formilfenil)borónico

Descripción general

Descripción

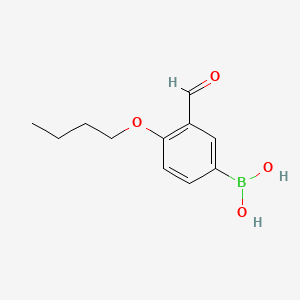

(4-Butoxy-3-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a butoxy group and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of (4-Butoxy-3-formylphenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

(4-Butoxy-3-formylphenyl)boronic acid has several applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of (4-Butoxy-3-formylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Butoxy-3-formylphenyl)boronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including many inhibitors of serine proteases .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, potentially including inhibitors of serine proteases , which can influence the growth, progression, and metastasis of tumor cells .

Action Environment

The action of (4-Butoxy-3-formylphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-3-formylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of boronic acids, including (4-Butoxy-3-formylphenyl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity boronic acid derivatives.

Análisis De Reacciones Químicas

Types of Reactions

(4-Butoxy-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

Oxidation: 4-Butoxy-3-carboxyphenylboronic acid.

Reduction: 4-Butoxy-3-hydroxymethylphenylboronic acid.

Suzuki-Miyaura Coupling: Various biaryl compounds depending on the coupling partner.

Comparación Con Compuestos Similares

Similar Compounds

3-Formylphenylboronic acid: Similar structure but lacks the butoxy group.

4-Formylphenylboronic acid: Similar structure but lacks the butoxy group.

4-Methoxyphenylboronic acid: Similar structure but has a methoxy group instead of a butoxy group.

Uniqueness

(4-Butoxy-3-formylphenyl)boronic acid is unique due to the presence of both a butoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of organic compounds .

Actividad Biológica

(4-Butoxy-3-formylphenyl)boronic acid (CAS No. 815619-87-5) is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

(4-Butoxy-3-formylphenyl)boronic acid features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butoxy and a formyl group. This structure contributes to its unique reactivity and biological interactions.

- Molecular Formula : C11H15BO4

- Molecular Weight : 222.05 g/mol

Antimicrobial Activity

Research indicates that boronic acids, including (4-butoxy-3-formylphenyl)boronic acid, exhibit antimicrobial properties. Boronic acids can inhibit the activity of certain enzymes critical for bacterial survival, such as β-lactamases, making them potential candidates for combating antibiotic-resistant strains.

- Mechanism of Action : The antimicrobial action may involve the inhibition of key enzymes by forming covalent bonds with active site residues, thereby disrupting microbial metabolism.

- Case Studies :

- A study demonstrated that related boronic acids displayed significant activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

- In vitro tests showed that (4-butoxy-3-formylphenyl)boronic acid has a Minimum Inhibitory Concentration (MIC) lower than some established antibiotics, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

Boronic acids have also been explored for their anticancer properties. They may act through various mechanisms, including:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes or other cancer-related enzymes, leading to apoptosis in cancer cells.

- Research Findings :

- Studies have indicated that boronic acid derivatives can enhance the efficacy of existing chemotherapeutics when used in combination therapies .

- Clinical trials involving boronic acids in combination with drugs like bortezomib have shown promising results in treating various cancers, including multiple myeloma and lymphoma .

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| (4-Butoxy-3-formylphenyl)boronic acid | Moderate | Promising | Enzyme inhibition, apoptosis induction |

| Phenylboronic acid | High | Moderate | β-lactamase inhibition |

| Benzoxaboroles | High | High | tRNA synthetase inhibition |

Research Findings and Case Studies

- Antimicrobial Studies :

- Anticancer Mechanisms :

Propiedades

IUPAC Name |

(4-butoxy-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMOGUFQKZWEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743096 | |

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815619-87-5 | |

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.